Lipophilicity Enhancement with 4-Fluorophenyl
The substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring in 1-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone results in a calculated LogP increase of approximately 0.78 units compared to the unsubstituted phenyl analog. This difference is directly measurable and impacts the compound's suitability for crossing biological membranes [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.68 |
| Comparator Or Baseline | 1-(5-Phenylisoxazol-3-yl)ethanone (estimated LogP = 1.90) |
| Quantified Difference | ΔLogP ≈ +0.78 |
| Conditions | In silico calculation (Molbase database) |
Why This Matters
Higher lipophilicity directly influences the compound's cellular permeability and oral bioavailability profile, making it a preferred choice for developing orally active drug candidates compared to less lipophilic phenyl analogs.
- [1] Molbase. 1-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]ethanone (CAS 889939-03-1). Chemical Properties Database. View Source
